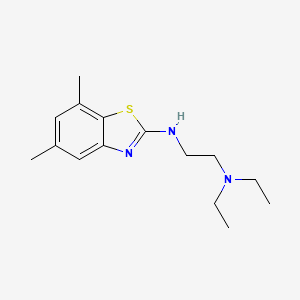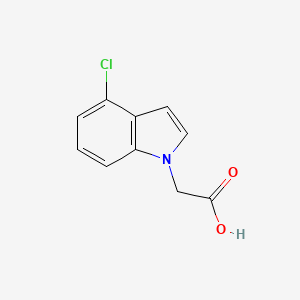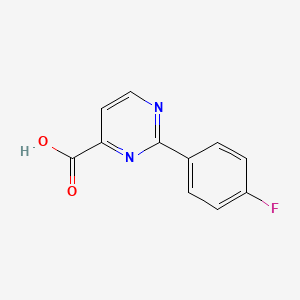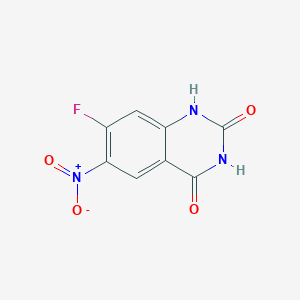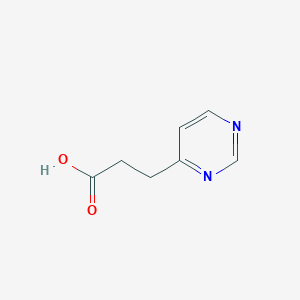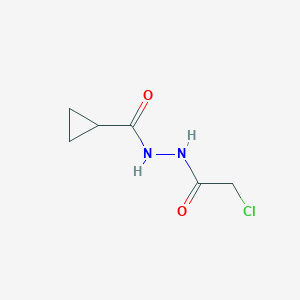
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate” is a chemical compound with the CAS Number: 1087798-11-5 . It has a molecular weight of 270.21 and its IUPAC name is 2,2,2-trifluoroethyl 8-quinolinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9/h1-6H,7H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate has been studied for its potential applications in a variety of areas, including drug development, chemical synthesis, and lab experiments. In drug development, this compound has been studied for its potential as a novel therapeutic agent for the treatment of cancer and other diseases. In chemical synthesis, this compound has been used as a reagent for the synthesis of a variety of compounds, including quinoline derivatives and other trifluoromethylated compounds. In lab experiments, this compound has been used as a model compound for the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Inhibition of these enzymes can lead to the accumulation of drugs in the body, which can lead to increased concentrations of drugs in the bloodstream and potentially increased therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation, such as NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate has several advantages for use in lab experiments, including its low cost and availability, its high solubility in a variety of solvents, and its ability to inhibit certain enzymes and proteins involved in drug metabolism and cell regulation. However, this compound also has some limitations, including its potential toxicity and its limited stability in solution.
Orientations Futures
There are a variety of potential future directions for 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate, including further research into its potential applications in drug development, chemical synthesis, and lab experiments. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of novel therapeutic agents and improved lab experiments. Finally, further research into the mechanism of action of this compound could lead to improved understanding of its potential therapeutic effects.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-quinolin-8-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMLTHMRWDLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)OCC(F)(F)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)
![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)
![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)


![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
